3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine-2-carbothioamide
Overview
Description
3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine-2-carbothioamide is a synthetic organic compound that features a triazole ring, a pyridine ring, and a trifluoromethyl group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine-2-carbothioamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Pyridine Ring: Pyridine rings can be synthesized through various methods, including condensation reactions and cyclization of appropriate precursors.
Carbothioamide Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the carbothioamide group.
Reduction: Reduction reactions can occur at various sites, including the triazole ring and the pyridine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine-2-carbothioamide can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with triazole and pyridine rings are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer agents. The trifluoromethyl group can enhance the biological activity and metabolic stability of the compound.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. Compounds with similar structures have been explored as antifungal, antiviral, and anti-inflammatory agents.
Industry
In the industrial sector, such compounds can be used in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine-2-carbothioamide depends on its specific biological target. Generally, compounds with triazole and pyridine rings can interact with enzymes, receptors, and other proteins, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,4-triazol-1-yl)pyridine-2-carbothioamide: Lacks the trifluoromethyl group.
5-(Trifluoromethyl)pyridine-2-carbothioamide: Lacks the triazole ring.
3-(1H-1,2,4-triazol-1-yl)-5-methylpyridine-2-carbothioamide: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the triazole ring and the trifluoromethyl group in 3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine-2-carbothioamide makes it unique. These structural features can enhance its biological activity, metabolic stability, and binding affinity compared to similar compounds.
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine-2-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N5S/c10-9(11,12)5-1-6(17-4-14-3-16-17)7(8(13)18)15-2-5/h1-4H,(H2,13,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOWPFFFXXQQTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N2C=NC=N2)C(=S)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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